molecular formula C21H28N2O8 B13774352 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate CAS No. 985-69-3

3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate

Cat. No.: B13774352
CAS No.: 985-69-3
M. Wt: 436.5 g/mol
InChI Key: IONVJVZOGJBIOM-UHFFFAOYSA-N
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Description

3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate is a synthetic isoxazole derivative characterized by a phenyl group at the 3-position of the isoxazole ring and a 2-(diethylamino)ethyl substituent at the 5-position, complexed with citrate as a counterion . Citrate salt formation improves aqueous solubility, a critical factor for bioavailability .

Properties

CAS No.

985-69-3

Molecular Formula

C21H28N2O8

Molecular Weight

436.5 g/mol

IUPAC Name

2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-(3-phenyl-1,2-oxazol-5-yl)ethyl]azanium

InChI

InChI=1S/C15H20N2O.C6H8O7/c1-3-17(4-2)11-10-14-12-15(16-18-14)13-8-6-5-7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9,12H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

IONVJVZOGJBIOM-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCC1=CC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate typically involves two major stages:

  • Formation of the 3-phenylisoxazole core.
  • Introduction of the 2-(diethylamino)ethyl side chain at the 5-position of the isoxazole ring.
  • Conversion of the free base into the citrate salt.

Isoxazole Core Formation

According to a patent (AT254866B), disubstituted isoxazole derivatives can be prepared by reduction of appropriate precursors using metal hydride complexes such as lithium aluminum hydride (LiAlH4) in inert solvents like tetrahydrofuran (THF) at controlled temperatures (room temperature to reflux). For example, 3-dimethylcarbamoylmethyl-5-phenylisoxazole is reduced with LiAlH4 in anhydrous THF at 30–35 °C for several hours, followed by aqueous workup and extraction to isolate the isoxazole derivative.

Introduction of the Diethylaminoethyl Side Chain

A detailed manufacturing process for the related compound 5-[2-(diethylamino)ethyl]-3-phenyl-1,2,4-oxadiazole citrate (chemically similar to the isoxazole derivative) involves the reaction of N-hydroxybenzamidine with 3-chloropropionyl chloride in dry ether to form an intermediate, which is then reacted with diethylamine in dry benzene under cooling and stirring conditions. The product is isolated by washing, drying, and vacuum distillation, yielding the diethylaminoethyl-substituted heterocycle. This method can be adapted to the isoxazole system by appropriate selection of starting materials and reaction conditions.

Salt Formation with Citric Acid

The free base is converted into its citrate salt by treatment with citric acid in a suitable solvent system, often involving aqueous or organic solvents such as ether, benzene, or toluene. The salt formation enhances the compound's stability, solubility, and pharmacokinetic properties.

Green and Catalytic Synthetic Approaches for Isoxazole Derivatives

Recent research emphasizes environmentally friendly ("green") synthesis methods for isoxazole derivatives, which may be applicable or adaptable to 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate.

One-Pot Three-Component Cyclocondensation

Several studies report a one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones via cyclocondensation of hydroxylamine hydrochloride, aromatic aldehydes, and β-oxoesters in aqueous media at room temperature, catalyzed by tetrabutylammonium perchlorate (TBAP), sodium oxalate, or glycine. These catalysts promote efficient, high-yielding reactions with short times and easy product isolation by filtration and recrystallization.

Reaction Conditions and Outcomes

Catalyst Solvent Temperature Reaction Time Yield (%) Notes
None Water Room temp 120 min 55 Slowest, lowest yield
TBAP (2.5 mol%) Water Room temp 70 min 82 Best yield and time
Sodium Oxalate Water Room temp 110 min 84 Comparable yield
Glycine Water Room temp 120 min 67 Moderate yield

Data adapted from

Advantages of Green Methods

  • Use of water as a solvent reduces environmental impact.
  • Mild reaction conditions (room temperature).
  • Catalyst recyclability.
  • Avoidance of toxic reagents and organic solvents.
  • High purity of products confirmed by 1H NMR, 13C NMR, FT-IR, and mass spectrometry.

Detailed Research Outcomes

Spectroscopic Characterization

The synthesized isoxazole derivatives, including 3-phenyl variants, have been characterized by:

Purification and Physical Properties

  • Crystallization from ethanol or other suitable solvents yields pure compounds.
  • Melting points typically range around 140–145 °C for related compounds.
  • The citrate salt form appears as crystalline solids with slight solubility in water and alcohols.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes Reference
Isoxazole ring formation Reduction of precursors with LiAlH4 in THF (30–35 °C) Formation of 3-phenylisoxazole intermediate
Side chain introduction Reaction of intermediate with diethylamine in dry benzene, stirring and cooling Formation of 5-(2-diethylaminoethyl) side chain
Salt formation Treatment with citric acid in ether/benzene Formation of citrate salt, improved stability
Green synthesis alternative One-pot 3-component reaction in water with TBAP/sodium oxalate/glycine catalysts at room temp Efficient, eco-friendly synthesis of isoxazole derivatives

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

A. Neuropharmacology

The compound has been studied for its effects on the central nervous system, particularly as a modulator of serotonin receptors. Research indicates that derivatives of isoxazole compounds can influence the activity of the 5-HT2A serotonin receptor, which is implicated in various psychiatric disorders including schizophrenia and depression. Studies have shown that compounds with similar structures exhibit properties that could be beneficial for treating conditions such as anxiety and mood disorders .

B. Anticancer Properties

Recent investigations into the anticancer potential of isoxazole derivatives suggest that 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate may possess anti-tumor activities. Compounds within this class have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines, making them candidates for further research in oncology .

Cosmetic Industry Applications

A. Skin Care Formulations

The compound's properties are being explored in the cosmetic industry, particularly in skin care formulations. Its ability to enhance skin penetration and bioavailability makes it a valuable ingredient in topical applications aimed at improving skin hydration and texture. The use of isoxazole derivatives in cosmetic formulations has been linked to improved stability and efficacy of active ingredients .

B. Anti-Aging Products

Due to its potential antioxidant properties, 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate is being investigated for use in anti-aging products. Studies suggest that incorporating such compounds can help mitigate oxidative stress on skin cells, thereby reducing signs of aging and promoting skin health .

Data Tables and Case Studies

Application Area Study Reference Findings
Neuropharmacology Modulation of 5-HT2A receptor activity linked to treatment of psychiatric disorders.
Anticancer Research Demonstrated anti-tumor effects in various cancer cell lines.
Cosmetic Formulations Enhanced penetration and stability in skin care products; potential anti-aging benefits.

Case Study: Neuropharmacological Effects

In a study examining the effects of isoxazole derivatives on serotonin receptors, it was found that specific structural modifications enhanced binding affinity and selectivity towards the 5-HT2A receptor, suggesting therapeutic potential for mood disorders .

Case Study: Anticancer Activity

Another study evaluated the cytotoxic effects of isoxazole compounds on breast cancer cell lines, revealing significant reductions in cell viability and induction of apoptosis, indicating their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues (Table 1) highlight how variations in substituents and salt forms influence physicochemical and biological properties:

Compound Name 3-Position Substituent 5-Position Substituent Salt Form Key Differences vs. Target Compound
3-(Diethylaminomethyl)-5-methylisoxazole citrate Diethylaminomethyl Methyl Citrate Reduced aromaticity; lower molecular weight
3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate 2-(Dimethylamino)ethyl Phenyl Citrate Smaller alkyl groups on amine; higher basicity
3-(2-(Diethylamino)ethyl)-5-methylisoxazole citrate 2-(Diethylamino)ethyl Methyl Citrate Methyl vs. phenyl: weaker π-π interactions
3-(1-Hydroxy-3-piperidinopropyl)-5-phenylisoxazole HCl Hydroxy-piperidinopropyl Phenyl Hydrochloride Bulky substituent; altered solubility and target affinity

Key Observations:

  • Phenyl vs.
  • Diethylamino vs. Dimethylamino: The diethylaminoethyl group in the target compound increases lipophilicity compared to dimethylamino analogues (e.g., 3-(2-(dimethylamino)ethyl)-5-phenylisoxazole citrate), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Citrate vs. Hydrochloride Salts: Citrate salts generally offer better solubility in neutral pH environments compared to hydrochlorides, as seen in 3-(1-hydroxy-3-piperidinopropyl)-5-phenylisoxazole hydrochloride, which may precipitate under physiological conditions .

Research Findings and Implications

  • Synthetic Accessibility: The synthesis of isoxazole derivatives (e.g., via cyclocondensation reactions, as in ) often requires precise control of substituent positioning. The target compound’s diethylaminoethyl group likely necessitates protective group strategies to prevent side reactions .
  • Toxicity Considerations: Diethylamino-containing compounds may exhibit higher CNS activity but also increased risk of off-target effects compared to dimethylamino or unsubstituted analogues .

Biological Activity

3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with a phenyl group and a diethylaminoethyl side chain. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

  • Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis and inhibition of cell proliferation. The compound may interfere with key signaling pathways involved in cancer cell survival and growth.

Case Studies

  • Cytotoxicity Assays : In vitro studies have shown that 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate exhibits IC50 values ranging from 1.5 to 4.7 µM against hepatocellular carcinoma cell lines (HepG2, Huh7) .
  • Selectivity : The compound displayed selective toxicity towards cancer cells compared to normal epithelial cells, indicating a favorable therapeutic index.

Neuropharmacological Effects

Isoxazole derivatives have also been studied for their neuropharmacological activities. The diethylaminoethyl moiety may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neurological disorders.

  • Serotonin Receptor Modulation : Research indicates that similar compounds can modulate serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and anxiety disorders .

Antimicrobial Activity

Some isoxazole derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections. The mechanism often involves disrupting bacterial cell division or inhibiting specific enzymes essential for bacterial growth .

Table 1: Anticancer Activity of 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole Citrate

Cell LineIC50 (µM)Mechanism of Action
HepG21.5Induction of apoptosis
Huh73.8Inhibition of cell proliferation
MCF12A (normal)>40Selective toxicity

Table 2: Comparison of Isoxazole Derivatives

Compound NameActivity TypeIC50 Range (µM)Reference
3-Phenyl-5-(diethylamino)ethyl-isoxazole citrateAnticancer1.5 - 4.7
Indole-3-isoxazole derivativesAnticancer0.7 - 35.2
Other isoxazolesAntimicrobialVarious

Research Findings and Implications

The biological activity of 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate suggests its potential as a therapeutic agent in oncology and neuropharmacology. Its ability to selectively target cancer cells while sparing normal cells enhances its appeal for further development.

Future Directions

Further research is warranted to:

  • Explore the full spectrum of biological activities.
  • Investigate potential side effects and pharmacokinetics.
  • Conduct in vivo studies to validate efficacy and safety profiles.

Q & A

Q. What are the established synthetic routes for 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate, and what key reaction conditions must be controlled?

The synthesis typically involves a multi-step process, starting with the formation of the isoxazole core followed by functionalization and salt formation. For example, the base compound (prior to citrate salt formation) can be synthesized via cyclization reactions using hydroxylamine derivatives or via condensation of β-ketoesters with nitriles under basic conditions . Citrate salt formation is achieved by reacting the free base with citric acid in a polar solvent like ethanol. Critical parameters include temperature control (<40°C to prevent decomposition), stoichiometric ratios (e.g., 1:1 molar ratio of base to citric acid), and purification via recrystallization from ethyl acetate or dichloromethane .

Key Reaction Conditions Table

StepReagents/ConditionsYieldReference
Isoxazole core formationHydroxylamine, methanol, 60°C, 6h70-85%
Citrate salt synthesisCitric acid, ethanol, room temperature, 12h80-90%

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • X-ray crystallography : Provides definitive confirmation of molecular geometry, bond lengths (e.g., C–N = 1.306 Å, N–O = 1.402 Å), and dihedral angles (e.g., 7.37° between phenyl and isoxazole rings) .
  • IR spectroscopy : Identifies functional groups such as ester carbonyl (1660 cm⁻¹) and citrate carboxylate stretches (1700–1750 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR can resolve the diethylaminoethyl side chain (δ 1.2–1.4 ppm for CH₃, 2.6–3.0 ppm for N–CH₂) and aromatic protons .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis, considering its sensitivity to reaction parameters?

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) to remove unreacted intermediates. Recrystallization in ethyl acetate improves purity (>98%) .
  • Reaction Monitoring : Employ TLC or HPLC to track intermediate formation. Adjust reaction time if hydroxylamine byproducts (e.g., oximes) are detected .
  • Stability Testing : Store the citrate salt under inert atmosphere (N₂) at 4°C to prevent hydrolysis of the diethylaminoethyl group .

Q. What strategies are recommended for elucidating the biological mechanism of action of this compound, given its structural similarity to other isoxazole derivatives with varied activities?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., phenyl group, diethylaminoethyl chain) and test against target receptors (e.g., GABAₐ for anticonvulsant activity) .
  • In Vitro Assays : Use patch-clamp electrophysiology to assess ion channel modulation or fluorescence-based assays for enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) .
  • Computational Modeling : Perform molecular docking with homology models of target proteins (e.g., serotonin receptors) to predict binding affinities .

Q. How should discrepancies in reported biological activities (e.g., antimicrobial vs. anticonvulsant) be systematically investigated?

  • Dose-Response Analysis : Test the compound across a broad concentration range (nM to mM) to identify off-target effects .
  • Comparative Profiling : Evaluate activity against standardized panels (e.g., NCI-60 cancer cell lines or Eurofins Panlabs receptor profiling) to contextualize results .
  • Metabolite Screening : Use LC-MS to detect metabolic byproducts that may contribute to divergent activities (e.g., citrate cleavage altering bioavailability) .

Data Contradiction Analysis Framework

Discrepancy SourceResolution StrategyExample Reference
Varied assay conditionsStandardize protocols (e.g., pH, incubation time)
Impurity interferenceRe-purify compound and retest
Species-specific effectsCross-validate in multiple models (e.g., murine vs. human cells)

Methodological Notes

  • Synthesis : Avoid aqueous conditions for the diethylaminoethyl group to prevent hydrolysis. Use anhydrous solvents and inert atmospheres .
  • Biological Testing : Include positive controls (e.g., valproic acid for anticonvulsant assays) and validate assays with knockout models to confirm target specificity .

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